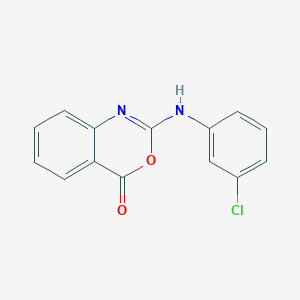

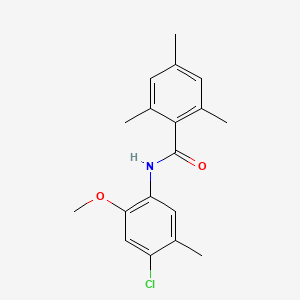

2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one

Vue d'ensemble

Description

2-(3-Chloroanilino)-4H-3,1-benzoxazin-4-one (CABO) is a member of the benzoxazinone family of compounds. It is a synthetic compound that has been used in various scientific experiments and research studies. CABO is a versatile compound that can be used for a variety of purposes, such as in the synthesis of other compounds, as a catalyst in reactions, and as a reagent for biochemical and physiological studies.

Applications De Recherche Scientifique

Antimicrobial Activity

Benzoxazinone derivatives, including compounds structurally similar to 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Ecological Roles and Bioactivity

The bioactivity of 1,4-benzoxazin-3(4H)-ones, including their phytotoxic, antifungal, antimicrobial, and antifeedant effects, highlights their ecological importance. These compounds are explored for their role in natural herbicide models and as leads for pharmaceutical development due to their wide range of bioactivities. The degradation products of these compounds also play a crucial role in the chemical defense mechanisms of plants (Macias et al., 2009).

Synthesis and Medicinal Chemistry

The synthesis of benzoxazinone derivatives has been a focal point of research due to their versatile biological activities. Innovative synthesis methods have been developed for constructing the benzoxazinone skeleton, facilitating the exploration of these compounds in medicinal chemistry. Their potential as "privileged scaffolds" in drug discovery, particularly for designing high-affinity ligands for various receptors, underscores their importance in therapeutic applications (Poupaert et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds such as 6-cyclohexylmethoxy-2- (3’-chloroanilino) purine have been found to target cyclin-a2 and cyclin-dependent kinase 2 in humans .

Mode of Action

It can be inferred that like other aniline derivatives, it might interact with its targets, leading to changes in their function .

Biochemical Pathways

Related compounds such as 3-chloroaniline have been found to be degraded through pathways involving phenol monooxygenase followed by ortho-cleavage of the aromatic ring .

Pharmacokinetics

Similar compounds such as 6-cyclohexylmethoxy-2- (3’-chloroanilino) purine have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

It can be inferred that like other aniline derivatives, it might lead to changes in cellular function .

Action Environment

It has been found that exposure to toxic aromatic pollutants such as 3-chloroaniline can greatly reduce the retention of bacteria capable of degrading aromatic compounds in packed-bed bioreactors .

Propriétés

IUPAC Name |

2-(3-chloroanilino)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMFCABUVISWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324433 | |

| Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one | |

CAS RN |

81905-03-5 | |

| Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2710065.png)

![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)

![N-(4-fluorobenzyl)-3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2710079.png)

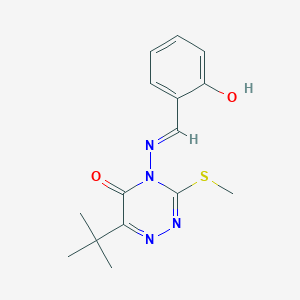

![2-[2-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2710080.png)